[4-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8,8-dimethyl-3,5,11-trioxo-4-azatricyclo[5.2.2.02,6]undecan-1-yl] acetate
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Overview
Description
Acetic acid 4-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-8,8-dimethyl-3,5,11-trioxo-4-aza-tricyclo[5.2.2.02,6]undec-1-yl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-8,8-dimethyl-3,5,11-trioxo-4-aza-tricyclo[5.2.2.02,6]undec-1-yl ester involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxy-phenyl group, and the esterification with acetic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid 4-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-8,8-dimethyl-3,5,11-trioxo-4-aza-tricyclo[5.2.2.02,6]undec-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetic acid 4-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-8,8-dimethyl-3,5,11-trioxo-4-aza-tricyclo[5.2.2.02,6]undec-1-yl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid 4-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-8,8-dimethyl-3,5,11-trioxo-4-aza-tricyclo[5.2.2.02,6]undec-1-yl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in pharmaceuticals and organic synthesis.
2-Methoxyphenylacetic acid: A compound studied for its potential to inhibit estrogen receptor-negative breast cancer growth.
Uniqueness
Acetic acid 4-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-8,8-dimethyl-3,5,11-trioxo-4-aza-tricyclo[5.2.2.02,6]undec-1-yl ester is unique due to its complex structure, which combines multiple functional groups and a tricyclic core
Properties
Molecular Formula |
C29H39N3O6 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-8,8-dimethyl-3,5,11-trioxo-4-azatricyclo[5.2.2.02,6]undecan-1-yl] acetate |
InChI |
InChI=1S/C29H39N3O6/c1-19(33)38-29-17-21(34)24(28(2,3)18-29)23-25(29)27(36)32(26(23)35)12-8-7-11-30-13-15-31(16-14-30)20-9-5-6-10-22(20)37-4/h5-6,9-10,23-25H,7-8,11-18H2,1-4H3 |
InChI Key |
DPWUKQLYJJZSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CC(=O)C(C3C1C(=O)N(C3=O)CCCCN4CCN(CC4)C5=CC=CC=C5OC)C(C2)(C)C |
Origin of Product |
United States |
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